molecular formula C18H17N3S B11941436 (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B11941436
M. Wt: 307.4 g/mol
InChI Key: DKZOSCQFDCRMPO-XSFVSMFZSA-N
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Description

(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation reaction between 1-phenylethanone and 4-(4-methylphenyl)-1,3-thiazol-2-yl hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is used as a building block for the synthesis of more complex molecules. It is also studied for its potential catalytic properties in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It is studied for its efficacy in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of DNA. The compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
  • (1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
  • (1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone

Uniqueness

Compared to similar compounds, (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone exhibits unique properties due to the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C18H17N3S

Molecular Weight

307.4 g/mol

IUPAC Name

4-(4-methylphenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17N3S/c1-13-8-10-16(11-9-13)17-12-22-18(19-17)21-20-14(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,21)/b20-14+

InChI Key

DKZOSCQFDCRMPO-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=CC=C3

Origin of Product

United States

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